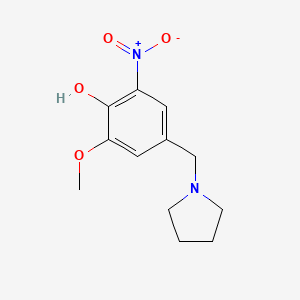![molecular formula C12H14ClN3O4 B5230665 [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride, also known as MNIMH, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes involved in tumor growth. [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has several advantages for use in lab experiments, including its relatively low toxicity and its ability to selectively target cancer cells. However, [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride is still in the early stages of research, and more studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride. One area of interest is in the development of new drugs based on [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride, either as a standalone treatment or in combination with other drugs. Another area of interest is in the study of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride's mechanism of action, which could help to identify new targets for cancer and inflammation treatments. Additionally, more studies are needed to determine the optimal dosage and administration of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride for different applications.
Méthodes De Synthèse
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with imidazole in the presence of a reducing agent. The resulting intermediate is then treated with methanol and hydrochloric acid to yield [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride.
Applications De Recherche Scientifique
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Propriétés
IUPAC Name |
[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4.ClH/c1-19-11-3-2-9(6-10(11)15(17)18)7-14-5-4-13-12(14)8-16;/h2-6,16H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTQEFQQWNPUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2CO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5705605 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)


![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)